molecular formula C7H12ClNO B2944465 3-(Chloromethyl)-1-ethyl-3-methylazetidin-2-one CAS No. 2225144-92-1

3-(Chloromethyl)-1-ethyl-3-methylazetidin-2-one

Cat. No. B2944465
CAS RN: 2225144-92-1
M. Wt: 161.63
InChI Key: IXPFQUVKMHIBKF-UHFFFAOYSA-N
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Description

The compound “3-(Chloromethyl)-1-ethyl-3-methylazetidin-2-one” likely belongs to the class of organic compounds known as azetidines . Azetidines are compounds containing an azetidine ring, which is a four-membered heterocyclic ring with one nitrogen atom and three carbon atoms . The chloromethyl group in the compound is a functional group that has the chemical formula −CH2−Cl .


Molecular Structure Analysis

The molecular structure of “this compound” would likely include a four-membered azetidine ring with one nitrogen atom and three carbon atoms, as well as a chloromethyl group attached to the ring .


Chemical Reactions Analysis

Again, while specific reactions involving “this compound” are not available, chloromethyl groups in general are known to be reactive. They can undergo various reactions, including substitution reactions with nucleophiles .

Scientific Research Applications

Synthesis Methodologies

  • A novel route for synthesizing 3-chloromethyl-Δ3-cephems from penicillins G and V through electrolytic ene-type chlorination and subsequent ring closure was developed, showcasing the compound's utility in the conversion of penicillin to cephalosporin derivatives (Torii et al., 1982).
  • Microwave-assisted methods facilitated the rapid and efficient synthesis of nitrogen and sulfur-containing heterocyclic compounds, indicating the compound's role in enhancing synthesis efficiency and pharmacological potential (Mistry & Desai, 2006).
  • Research has shown the reactivities of penicillin-derived 4-mercaptoazetidin-2-one towards various electrophiles, revealing the compound's chemical behavior and potential for further functionalization (Jeong et al., 1994).

Antibacterial Activities

  • Novel heterocyclic compounds containing a sulfonamido moiety were synthesized, demonstrating significant antibacterial activities and highlighting the compound's relevance in developing new antibacterial agents (Azab, Youssef, & El-Bordany, 2013).
  • Synthesis and characterization of quinoline nucleus containing 1,3,4-oxadiazole and 2-azetidinone derivatives were conducted, with the compounds showing promising antibacterial and antifungal activities (Desai & Dodiya, 2014).

Development of Novel Heterocyclic Compounds

  • A study on the base-promoted cascade transformation of tetrahydropyrimidinones into novel tricyclic bis-diazepinones illustrated the compound's capability to undergo complex transformations, contributing to the diversity of heterocyclic compound synthesis (Shutalev, Cheshkov, & Fesenko, 2010).
  • The synthesis of new thiazolopyrimidinones under microwave irradiation highlighted the compound's versatility in generating bioactive heterocyclic compounds, suggesting its potential in pharmaceutical chemistry (Djekou, Gellis, El-Kashef, & Vanelle, 2006).

properties

IUPAC Name

3-(chloromethyl)-1-ethyl-3-methylazetidin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12ClNO/c1-3-9-5-7(2,4-8)6(9)10/h3-5H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXPFQUVKMHIBKF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CC(C1=O)(C)CCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

161.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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